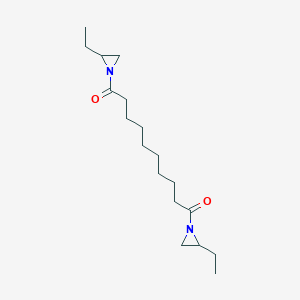
1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione is a synthetic organic compound characterized by the presence of two aziridine rings attached to a decane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione typically involves the reaction of decane-1,10-dione with 2-ethylaziridine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at a specific temperature, often around 60-80°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to maintain product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ring atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted products where the aziridine ring atoms are replaced by nucleophiles.
Scientific Research Applications
1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione involves its interaction with specific molecular targets and pathways. The aziridine rings are highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may inhibit enzymes or disrupt cellular processes by binding to critical functional groups.
Comparison with Similar Compounds
Similar Compounds
1,10-Decanediol: A related compound with two hydroxyl groups instead of aziridine rings.
1,10-Dibromodecane: Contains bromine atoms instead of aziridine rings.
1,10-Diaminodecane: Features amine groups instead of aziridine rings.
Uniqueness
1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione is unique due to the presence of aziridine rings, which confer distinct reactivity and potential biological activity. The aziridine rings make the compound highly reactive and capable of forming covalent bonds with various nucleophiles, setting it apart from other similar compounds.
Properties
CAS No. |
25853-47-8 |
|---|---|
Molecular Formula |
C18H32N2O2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
1,10-bis(2-ethylaziridin-1-yl)decane-1,10-dione |
InChI |
InChI=1S/C18H32N2O2/c1-3-15-13-19(15)17(21)11-9-7-5-6-8-10-12-18(22)20-14-16(20)4-2/h15-16H,3-14H2,1-2H3 |
InChI Key |
AHHONKNNDPIASR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN1C(=O)CCCCCCCCC(=O)N2CC2CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


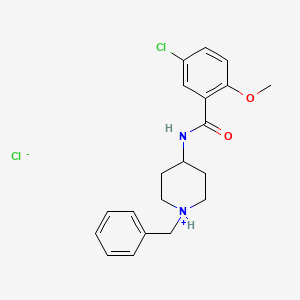
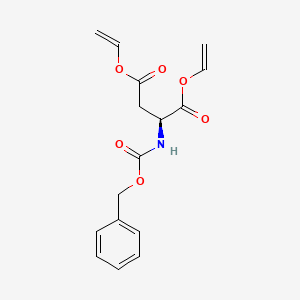
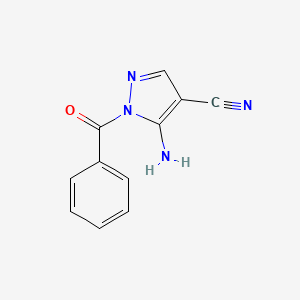
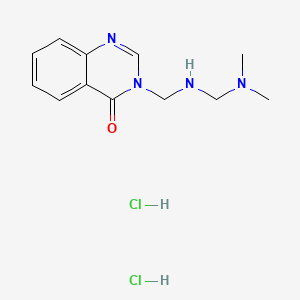


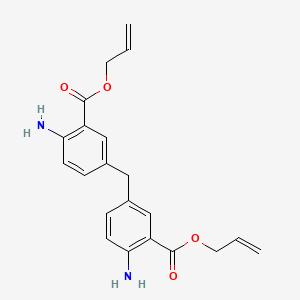

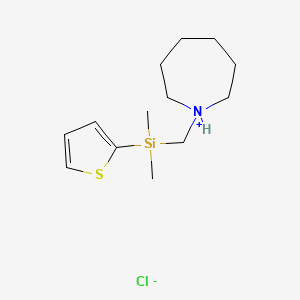
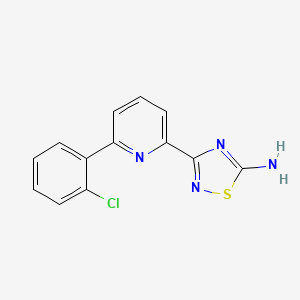
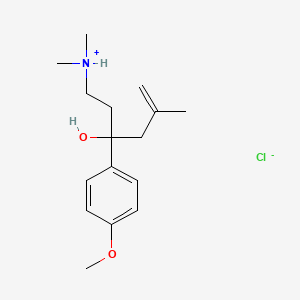
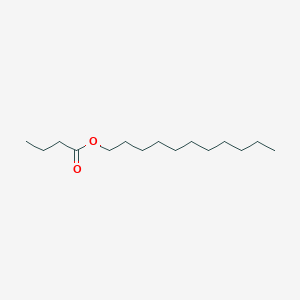
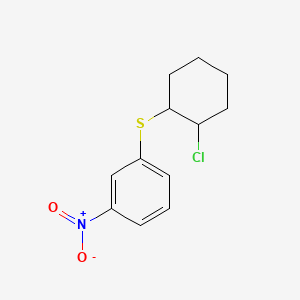
![3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13757966.png)
